molecular formula C15H14N2O2S B2621085 4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide CAS No. 1396782-92-5

4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

Cat. No. B2621085
CAS RN: 1396782-92-5
M. Wt: 286.35
InChI Key: LAGKVGXOEIKTIA-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide” is a complex organic molecule. It likely contains a benzamide group, a cyano group, a hydroxy group, and a thiophene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving alcohols and catalysts .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple functional groups and a thiophene ring .

Scientific Research Applications

Role in Synthesis of Thiophene Derivatives

Thiophene-based analogs, such as “4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide”, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide” could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . Therefore, “4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide” could potentially be used in this application.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide” could be used in the development of new OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide” could potentially be used in the development of new drugs with these properties.

Cyanoacetylation of Amines

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Tumor Cell Growth Inhibition

Mohareb et al. synthesized novel heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . The tumor cell growth inhibition activities of the newly synthesized thiophene systems were assessed in vitro on three human tumor cell lines . This suggests that “4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide” could potentially be used in cancer research.

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds can pose risks. For example, some compounds with a thiophene ring can cause skin irritation and damage to the respiratory system . Other similar compounds have been labeled as environmentally hazardous .

Future Directions

The high binding energy for a similar compound suggests the need for further structure optimization and in-depth studies as a potential 5-LOX inhibitor . This indicates that there may be potential for future research and development involving this compound or similar compounds.

properties

IUPAC Name

4-cyano-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c16-10-11-3-5-12(6-4-11)15(19)17-8-7-13(18)14-2-1-9-20-14/h1-6,9,13,18H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGKVGXOEIKTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

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